N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
Description
N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H15NO2S/c1-12-16(13-6-3-2-4-7-13)15(11-21-12)17(19)18-10-14-8-5-9-20-14/h2-9,11H,10H2,1H3,(H,18,19) |
InChI Key |
JQEFTCJFMFNWAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-furanylmethylamine with 5-methyl-4-phenyl-3-thiophenecarboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furanylmethyl)-2-hydroxybenzohydrazide
- 2-Furanylmethyl N-(2-propenyl)carbamate
- 2-Furanylmethyl- and 2-thienylmethyl-amide derivatives
Uniqueness
N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
